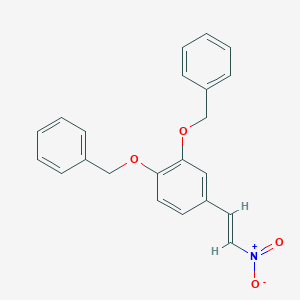

3,4-Dibenzyloxy-trans-beta-nitrostyrene

Description

Significance of Nitroolefin Scaffolds in Organic Synthesis

Nitroolefins, characterized by a nitro group attached to an alkene, are highly valuable synthons in organic chemistry. et-chem.com The strong electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, making it an excellent Michael acceptor and a reactive component in various cycloaddition reactions. researchgate.netnih.gov This inherent reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of molecular construction. frontiersin.org

The versatility of the nitroolefin scaffold is further enhanced by the fact that the nitro group itself can be transformed into a variety of other functional groups. researchgate.netfrontiersin.org For instance, it can be reduced to an amine, a functionality prevalent in pharmaceuticals, or converted into a carbonyl group via the Nef reaction. This transformative potential allows synthetic chemists to introduce nitrogen-containing functionalities or create complex carbonyl compounds from a common nitroolefin precursor. Consequently, these scaffolds are instrumental in the synthesis of agrochemicals, materials, and importantly, active pharmaceutical ingredients (APIs), including antibacterial and anti-inflammatory agents. et-chem.comresearchgate.net

Overview of β-Nitrostyrene Derivatives and their Structural Diversity

β-Nitrostyrenes are a prominent class of nitroolefins where the nitro-vinyl group is attached to a phenyl ring. wikipedia.org This structural motif allows for extensive diversification by modifying the aromatic ring with various substituents. The electronic and steric properties of these substituents can fine-tune the reactivity of the nitroolefin and introduce specific functionalities into the target molecule.

The structural diversity of β-nitrostyrene derivatives is vast, with examples including compounds with hydroxy, methoxy, and benzyloxy groups on the aromatic ring. uc.pt This substitution pattern significantly influences the biological and chemical properties of the molecule. For instance, the presence and position of hydroxyl and methoxyl groups on the phenyl ring of β-nitrostyrenes have been shown to correlate with their antibacterial activity. uc.pt Furthermore, modifications can also be made to the β-carbon of the vinyl side chain, for example, by introducing a methyl group, which also impacts the compound's biological profile. uc.pt This tunability makes β-nitrostyrene derivatives a rich field of study for developing new bioactive compounds and complex molecular structures. researchgate.net

Specific Focus: 3,4-Dibenzyloxy-trans-beta-nitrostyrene as a Key Intermediate

Among the diverse array of β-nitrostyrene derivatives, this compound stands out as a particularly useful intermediate. The 'trans' configuration refers to the stereochemistry of the substituents around the double bond, which is often the thermodynamically more stable isomer. The key feature of this molecule is the presence of two benzyloxy groups at the 3 and 4 positions of the phenyl ring. These benzyloxy groups serve as protecting groups for a catechol moiety, a common structural feature in many natural products and biologically active molecules.

The synthesis of this compound is typically achieved through a Henry condensation, also known as a nitroaldol reaction. scirp.orgwikipedia.org This reaction involves the base-catalyzed condensation of 3,4-dibenzyloxybenzaldehyde (B16220) with nitromethane (B149229). google.com The initial β-hydroxy nitroalkane product readily dehydrates under the reaction conditions to yield the target β-nitrostyrene. scirp.org

A specific method for its synthesis involves reacting 3,4-dibenzyloxybenzaldehyde with nitromethane in the presence of a base like n-amylamine. The reaction proceeds overnight, resulting in the crystalline product. google.com

The utility of this compound as an intermediate lies in its ability to undergo further chemical transformations. The nitroalkene moiety can participate in Michael additions and cycloaddition reactions, while the nitro group can be reduced to an amine. This reduction is a common strategy for the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological applications. wikipedia.org Following these transformations, the benzyl (B1604629) protecting groups can be removed under standard hydrogenolysis conditions to unmask the catechol functionality, leading to the final target molecule. This strategic use of protecting groups and the versatile reactivity of the nitrostyrene (B7858105) core make this compound a valuable player in multi-step organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTJRVASYXOBSO-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418651 | |

| Record name | 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-54-3 | |

| Record name | 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibenzyloxy-trans-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3,4 Dibenzyloxy Trans Beta Nitrostyrene

Reduction Chemistry of the Nitroolefin Moiety

The nitroolefin group is a versatile functional handle that can be reduced to several other nitrogen-containing moieties. The specific product obtained is highly dependent on the reducing agent and reaction conditions employed.

Catalytic hydrogenation is a powerful method for the reduction of β-nitrostyrenes to their corresponding phenethylamines. In the case of 3,4-dibenzyloxy-trans-beta-nitrostyrene, this reaction is notable for the simultaneous reduction of both the nitroalkene function and the cleavage of the benzyl (B1604629) ether protecting groups (debenzylation).

Research has demonstrated that the hydrogenation of 3,4-dibenzyloxy-β-nitrostyrene over a 5% palladium on charcoal (Pd/C) catalyst in an ethanol-hydrochloric acid medium proceeds under mild conditions (room temperature, 1 atm H₂) to quantitatively yield 3,4-dihydroxyphenethylamine, commonly known as dopamine. rsc.org This transformation is particularly efficient, achieving a near-quantitative yield of 99%. rsc.org The reaction serves as a valuable synthetic route, as the direct precursor, 3,4-dihydroxy-β-nitrostyrene, is not easily accessible through conventional methods. rsc.org The process highlights the utility of catalytic hydrogenation for both nitro group reduction and hydrogenolysis of benzyl protecting groups in a single synthetic step. rsc.orgnih.gov

Table 1: Catalytic Hydrogenation of Substituted β-Nitrostyrenes Data derived from research on mild hydrogenation conditions. rsc.org

| Substrate | Product | Yield (%) |

| 3,4-Dibenzyloxy-β-nitrostyrene | 3,4-Dihydroxy-phenethylamine HCl | 99 |

| 4-Benzyloxy-β-nitrostyrene | 4-Hydroxy-phenethylamine HCl | 94 |

| 3-Methoxy-4-Hydroxy-β-nitrostyrene | 3-Methoxy-4-Hydroxy-phenethylamine HCl | 81 |

| 3,4-Dimethoxy-β-nitrostyrene | 3,4-Dimethoxy-phenethylamine HCl | 73 |

| 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxy-phenethylamine HCl | 71 |

While not a direct cyclization of the title compound, this compound serves as a key precursor for the synthesis of biologically important indole (B1671886) derivatives, such as 5,6-dihydroxyindole. The synthesis involves an initial nitration of 3,4-dibenzyloxy-β-nitrostyrene to form 4,5-dibenzyloxy-2,β-dinitrostyrene. unirioja.esresearchgate.net

This dinitro derivative is then subjected to a reductive cyclization. unirioja.esresearchgate.net Historically, this transformation was achieved using iron in acetic acid. researchgate.net However, modern methods provide an inexpensive and simpler alternative by using a water-soluble dithionite (B78146) salt, which avoids the need for precious metal catalysts or high-pressure hydrogenation equipment. unirioja.esresearchgate.net The resulting 5,6-dibenzyloxyindole can subsequently be debenzylated via hydrogenation in the presence of a Pd/C catalyst to yield 5,6-dihydroxyindole. unirioja.es This multi-step process demonstrates the utility of the 3,4-dibenzyloxy-β-nitrostyrene scaffold in building complex heterocyclic systems. unirioja.esresearchgate.net

The reduction of the nitroolefin moiety can be controlled to access a range of oxidation states, yielding not only primary amines but also intermediate species like hydroxylamines and their corresponding oximes. Furthermore, the nitroalkene can be converted into a nitrile derivative.

Amines: As detailed in section 3.1.1, catalytic hydrogenation is a primary method for complete reduction to the phenethylamine. rsc.org Alternative reagents, such as sodium borohydride (B1222165) in conjunction with copper(II) chloride, also facilitate the one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions. rsc.orgrsc.org

Hydroxylamines and Oximes: The reduction of nitroalkenes is understood to be a stepwise process. Under certain conditions, the reaction can be halted at intermediate stages. For instance, reduction with chromium(II) chloride has been shown to rapidly convert β-aryl, α,β-unsaturated nitroalkenes into the corresponding oximes in good yields. acs.org The reaction is believed to proceed through a hydroxylamine (B1172632) intermediate. The formation of hydroxylamines as side products has also been observed in other reduction methods. rsc.org

Nitriles: this compound can be a substrate for cyanation reactions, leading to nitrile-containing products. The conjugate addition of a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to a β-nitrostyrene derivative yields a β-nitronitrile intermediate. rsc.orgacs.org Subsequent elimination of nitrous acid from this intermediate, often facilitated by a mild base like triethylamine, results in the formation of the corresponding acrylonitrile (B1666552) (α,β-unsaturated nitrile). acs.org This two-step sequence represents a transformation from the nitroalkene to a nitrile functionality.

Conjugate Addition Reactions (Michael Additions)

Due to the strong electron-withdrawing effect of the nitro group, the β-carbon of the nitroalkene is highly electrophilic and readily undergoes conjugate addition (Michael addition) with a wide array of nucleophiles.

Cascade Reactions Leading to γ-Diketones and γ-Keto Esters

The Michael adducts resulting from the conjugate addition of primary nitroalkanes to α,β-unsaturated systems are precursors for the synthesis of 1,4-dicarbonyl compounds (γ-diketones or γ-keto esters). organic-chemistry.org This transformation is achieved through a one-pot cascade process that combines the initial Michael addition with a subsequent Nef reaction.

The process begins with the base-catalyzed (e.g., DBU) addition of a primary nitroalkane to an α,β-unsaturated ketone or ester. The resulting γ-nitro ketone or γ-nitro ester intermediate is then subjected to conditions suitable for the Nef reaction, which converts a nitro group into a carbonyl group. This sequence effectively transforms the nitroalkane into a ketone or ester functional group, yielding the final γ-diketone or γ-keto ester product. organic-chemistry.org

Intramolecular Cyclization for Cyclopentenone Formation

The reaction of 2-aryl-1-nitroethane derivatives with α,β-unsaturated ketones can lead to the formation of cyclopentenones through a cascade sequence. organic-chemistry.org The Michael adduct formed from the addition of a primary nitroalkane to this compound is a 2-(3,4-dibenzyloxyphenyl)-1,3-dinitropropane derivative (when nitromethane (B149229) is the nucleophile). This intermediate possesses the necessary structural features for intramolecular cyclization.

Under basic conditions, the acidic proton between the two aromatic rings can be removed, and the resulting carbanion can undergo an intramolecular cyclization, likely via an aldol-type condensation, followed by elimination to furnish a highly substituted cyclopentenone ring system. This pathway provides an efficient route to five-membered carbocycles from acyclic precursors. organic-chemistry.org

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dipolarophile for cycloaddition reactions.

The 1,3-dipolar cycloaddition between a nitrile oxide (R-C≡N⁺-O⁻) and an alkene is a powerful and highly regioselective reaction for the synthesis of five-membered heterocyclic rings, specifically Δ²-isoxazolines. wikipedia.orgchesci.com In this reaction, this compound serves as the dipolarophile. The nitrile oxide dipole, typically generated in situ from the dehydration of a primary nitro compound or the dehydrohalogenation of an aldoxime, reacts across the double bond of the nitrostyrene (B7858105). researchgate.net

The reaction is concerted and generally proceeds with high regioselectivity, leading to the formation of 3-aryl-4-nitro-5-(3,4-dibenzyloxyphenyl)-Δ²-isoxazolines. The stereochemistry of the trans-nitrostyrene is typically retained in the product. These isoxazoline (B3343090) products are stable heterocyclic compounds that can be used as synthetic intermediates for further transformations, such as reductive cleavage to yield β-hydroxy ketones or other 1,3-difunctionalized compounds. wikipedia.org

Table 3: Common Methods for In Situ Generation of Nitrile Oxides for Cycloaddition

| Precursor | Reagent | Conditions | Reference |

| Aldoxime | N-Chlorosuccinimide (NCS), Et₃N | Chloroform, Room Temp. | nih.gov |

| Primary Nitroalkane | Phenyl isocyanate, Et₃N | Toluene, Reflux | researchgate.net |

| Hydroximoyl Chloride | Triethylamine (Et₃N) | Ether, Room Temp. | researchgate.net |

Reactions with Ynamines: Formation of Nitrocyclobutenes and Four-Membered Cyclic Nitrones

The reaction of β-nitrostyrenes with ynamines (1-aminoacetylenes) is a known route for the synthesis of four-membered ring systems. While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity of nitroalkenes with ynamines provides a basis for understanding these transformations. The reaction typically proceeds via a [2+2] cycloaddition or a stepwise mechanism involving nucleophilic attack of the ynamine on the electron-deficient β-carbon of the nitrostyrene.

Table 1: Potential Products from the Reaction of this compound with Ynamines

| Reactant A | Reactant B | Potential Product Class | Ring System |

| This compound | Ynamine | Nitrocyclobutene | Cyclobutene |

| This compound | Ynamine | Four-membered Cyclic Nitrone | 2,3-Dihydroazete 1-oxide |

Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating benzyloxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The nitration of this compound introduces a second nitro group onto the aromatic ring, yielding a dinitrostyrene derivative. This reaction is a key step in the synthesis of various heterocyclic compounds.

Detailed research by Benigni and Minnis, as cited in subsequent patent literature, describes the synthesis of 4,5-dibenzyloxy-2,β-dinitrostyrene through the nitration of 3,4-dibenzyloxy-β-nitrostyrene. google.commdpi.com The procedure involves the use of fuming nitric acid. google.commdpi.com The two benzyloxy groups at the 3- and 4-positions direct the incoming nitro group to the 2- or 6-position of the aromatic ring. The formation of the 2-nitro isomer is sterically less hindered and electronically favored.

The resulting compound, 4,5-dibenzyloxy-2,β-dinitrostyrene, is a valuable intermediate. For instance, it can be used in the synthesis of 5,6-dibenzyloxyindole through reductive cyclization. google.commdpi.com

Table 2: Nitration of this compound

| Starting Material | Reagent | Product | Reference |

| 3,4-Dibenzyloxy-β-nitrostyrene | Fuming Nitric Acid | 4,5-Dibenzyloxy-2,β-dinitrostyrene | google.commdpi.com |

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3,4-Dibenzyloxy-trans-beta-nitrostyrene displays characteristic signals corresponding to its unique structural features: the vinylic protons, the aromatic protons of the substituted benzene (B151609) ring, and the protons of the two benzyl (B1604629) protecting groups.

The most diagnostic signals in the spectrum are those of the two vinylic protons (H-α and H-β) of the nitrostyrene (B7858105) moiety. These protons typically appear as doublets in the downfield region of the spectrum due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The signal for H-β is generally found further downfield than H-α. The protons of the two benzyloxy groups give rise to a characteristic singlet for the methylene (B1212753) (-CH₂-) protons and multiplets for the phenyl protons. The three protons on the catechol-derived aromatic ring appear as distinct signals, the chemical shifts of which are influenced by the ortho- and para-substituents.

A representative assignment of the proton signals is detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | ~ 7.6 | Doublet | ~ 13.5 |

| H-β (vinylic) | ~ 8.0 | Doublet | ~ 13.5 |

| Aromatic (Catechol Ring) | 7.0 - 7.2 | Multiplet | - |

| Methylene (-CH₂-) | ~ 5.2 | Singlet | - |

| Aromatic (Benzyl Rings) | 7.3 - 7.5 | Multiplet | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The vinylic carbons, aromatic carbons, and the methylene carbons of the benzyl groups are all identifiable. The carbons of the nitro-substituted vinyl group are typically observed in the range of 130-140 ppm. The benzylic methylene carbons usually appear around 70 ppm. The numerous aromatic carbons from the three phenyl rings result in a cluster of signals in the 120-150 ppm region.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-α (vinylic) | ~ 138 |

| C-β (vinylic) | ~ 139 |

| Methylene (-CH₂-) | ~ 71 |

| Aromatic (Catechol Ring) | 114 - 151 |

| Aromatic (Benzyl Rings) | 127 - 136 |

| Quaternary Aromatic | 125 - 151 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

NMR spectroscopy is a definitive tool for establishing the stereochemistry of alkenes. In β-nitrostyrenes, the magnitude of the coupling constant (³J) between the two vinylic protons (H-α and H-β) is diagnostic of the geometry around the double bond. For the trans (E) isomer, the vinylic protons are in an anti-periplanar orientation, which results in a large coupling constant, typically in the range of 12–18 Hz. Conversely, the cis (Z) isomer would exhibit a smaller coupling constant, usually between 7–12 Hz.

In the case of 3,4-Dibenzyloxy-beta-nitrostyrene, the compound is specified as the trans isomer. The ¹H NMR spectrum confirms this configuration with a large coupling constant for the vinylic protons, typically around 13.5 Hz. For comparison, the related compound 3,4-dimethoxy-β-nitrostyrene shows a coupling constant of 13.6 Hz for the β-proton, which is characteristic of the E-conformation. mdpi.com This large J value provides unequivocal evidence for the trans stereochemistry of the nitrovinyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) is expected at m/z 361, corresponding to the molecular formula C₂₂H₁₉NO₄.

The most prominent fragmentation pathway for benzyloxy compounds is the cleavage of the benzylic C-O bond. This leads to the formation of a very stable benzyl cation, which rearranges to the tropylium (B1234903) ion at m/z 91 . This fragment is often the base peak in the spectrum. The presence of two benzyloxy groups makes this a highly favorable fragmentation. Another significant peak can be observed at m/z 271, which corresponds to the loss of a benzyl group (C₇H₇) from the molecular ion. Other potential fragmentations include the loss of the nitro group (-NO₂, 46 Da) or a nitro radical (·NO₂).

| m/z | Proposed Fragment Identity |

| 361 | [M]⁺ (Molecular Ion) |

| 271 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

Note: Fragmentation data is based on typical patterns for this class of compounds and publicly available spectral data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for analyzing the purity of this compound and for identifying it within a reaction mixture.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. This compound would be separated from unreacted starting materials (e.g., 3,4-dibenzyloxybenzaldehyde (B16220) and nitromethane) or byproducts. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparing it to a known standard or a spectral library. The retention time from the GC provides an additional layer of identification. This technique is crucial for quality control and for monitoring the progress of its synthesis. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure of this compound by identifying its characteristic vibrational modes. This section explores the application of Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), and Surface-Enhanced Raman Scattering (SERS) spectroscopy in the detailed characterization of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, the FTIR spectrum is expected to be characterized by several key absorption bands corresponding to its distinct structural features.

The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic rings of the benzyloxy groups and the styrene (B11656) backbone give rise to characteristic C-H and C=C stretching vibrations. The ether linkages (C-O-C) of the dibenzyloxy substituents also produce distinct stretching bands. The trans-alkene C=C double bond and the associated C-H out-of-plane bending vibrations further contribute to the complexity and uniqueness of the spectrum.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | 1500 - 1560 |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1380 |

| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 |

| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 |

| Alkene C=C Stretch | Styrene | 1620 - 1650 |

| Alkene =C-H Bend (out-of-plane) | Styrene (trans) | 960 - 975 |

| Ether C-O Stretch | Dibenzyloxy | 1050 - 1250 |

| Aliphatic C-H Stretch | Methylene (CH₂) | 2850 - 2960 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature.

The C=C stretching modes of the aromatic rings and the vinyl group are also typically strong in the Raman spectrum. The phenyl rings of the benzyloxy groups will exhibit characteristic ring breathing modes. The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. A study on related nitrostyrene derivatives highlighted that the symmetric NO₂ stretching band is a characteristic feature in the Raman spectra. astm.org

Expected FT-Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Symmetric NO₂ Stretch | Nitro | 1340 - 1380 |

| Aromatic C=C Stretch | Benzene Rings | 1580 - 1610 |

| Alkene C=C Stretch | Styrene | 1620 - 1650 |

| Ring Breathing Mode | Benzene Rings | ~1000 |

| C-H Bending Modes | Aromatic/Alkene | 1150 - 1450 |

Surface-Enhanced Raman Scattering (SERS) Applications

The aromatic rings and the nitro group can interact with the metal surface, leading to significant signal enhancement. This could enable the detection of very low concentrations of the compound. Potential SERS applications could include trace-level detection in various matrices, studying the orientation of the molecule on the surface, and probing subtle changes in its vibrational modes upon interaction with the substrate. The enhancement effect depends critically on the nature of the metallic nanostructures and the adsorption geometry of the molecule.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive structural characterization of this compound is achieved through the integration of data from various spectroscopic techniques. While vibrational spectroscopy (FTIR and FT-Raman) provides detailed information about the functional groups and the molecular backbone, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for a complete picture.

NMR spectroscopy (¹H and ¹³C) would provide information on the chemical environment of each proton and carbon atom, allowing for the elucidation of the connectivity of the molecule. Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern, further corroborating the proposed structure.

By combining the insights from each of these techniques, a detailed and unambiguous structural assignment of this compound can be made. The vibrational data from FTIR and FT-Raman complements the connectivity information from NMR and the molecular weight from MS, leading to a robust and comprehensive understanding of the molecule's structure.

Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a molecule like 3,4-Dibenzyloxy-trans-beta-nitrostyrene, with its extended π-system and conformational flexibility, a combination of ab initio and density functional theory methods is typically employed to achieve a balance between accuracy and computational cost.

Ab initio molecular orbital (MO) calculations are based on first principles, without the use of empirical parameters. These methods are crucial for obtaining a detailed understanding of the electronic structure of this compound.

One of the primary ab initio methods is the Hartree-Fock (HF) self-consistent field (SCF) method. While HF provides a good starting point, it does not account for electron correlation, which can be significant in conjugated systems. Therefore, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often necessary for more accurate energy calculations and a better description of electron correlation effects. researchgate.net

For this compound, ab initio calculations can be used to determine key electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Illustrative Ab Initio Electronic Properties of this compound (Calculated at the MP2/6-31G level)*

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency. epstem.net DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

For this compound, DFT is particularly well-suited for geometry optimization to find the most stable three-dimensional arrangement of its atoms. rub.de Common DFT functionals, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to provide reliable geometric parameters and relative energies. researchgate.net These calculations are essential for understanding the molecule's preferred shape and the energetic barriers to conformational changes.

DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. Furthermore, DFT is employed to compute a range of electronic properties, including Mulliken atomic charges, which describe the partial charge distribution across the molecule and help identify electrophilic and nucleophilic sites.

Table 2: Representative DFT Calculated Properties for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Property | Value |

|---|---|

| Total Energy | -1250.5 Hartree |

| Zero-point Energy | 250.3 kcal/mol |

Conformational Analysis and Dynamics

The presence of flexible benzyloxy groups and the rotatable bond between the phenyl ring and the nitrovinyl group in this compound gives rise to a complex conformational landscape.

Conformational analysis of β-nitrostyrene derivatives has shown that multiple stable conformations can exist. uc.pt For this compound, the rotation around the C-C single bond of the benzyloxy groups and the C-aryl bond leads to various possible conformers. Computational methods, particularly DFT, can be used to perform a systematic scan of the potential energy surface to identify the global energy minimum and other low-energy conformers. The results of such studies on related molecules suggest that the trans-configuration of the nitrostyrene (B7858105) moiety is generally the most stable. uc.pt

Reaction Mechanism Elucidation

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions involving nitrostyrenes. researchgate.net These compounds are known to participate in a variety of reactions, such as Michael additions and cycloadditions. nih.govmdpi.com DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. nih.gov

For instance, in a Michael addition reaction, DFT can be used to model the nucleophilic attack on the β-carbon of the nitrovinyl group. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is crucial for understanding the reaction kinetics and predicting the major products. Studies on related nitrostyrene systems have shown that the reaction mechanism can be elucidated by analyzing the geometries and energies of the transition state structures. nih.gov

Transition State Identification and Energetic Pathways

No specific information is available in the reviewed literature concerning the identification of transition states or the mapping of energetic pathways for reactions involving this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

There is no specific literature predicting the regioselectivity or stereoselectivity of reactions for this compound based on computational models.

Electronic Structure and Reactivity Prediction

Application of Frontier Molecular Orbital (FMO) Theory

A specific Frontier Molecular Orbital (FMO) analysis for this compound, including visualizations of HOMO and LUMO orbitals and their energy levels, is not available in the existing literature.

Utilization of Fukui Functions for Nucleophilic and Electrophilic Sites

There are no published studies that calculate or analyze the Fukui functions to identify the specific nucleophilic and electrophilic sites on this compound.

Advanced Research Perspectives and Future Directions

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of β-nitrostyrenes often relies on the Henry reaction, which involves the condensation of a benzaldehyde (B42025) with a nitroalkane. researchgate.net For 3,4-Dibenzyloxy-trans-beta-nitrostyrene, this would involve the reaction of 3,4-dibenzyloxybenzaldehyde (B16220) with nitromethane (B149229). Future research in this area is geared towards enhancing the efficiency and sustainability of this process.

Novel Catalytic Systems: The development of novel catalytic systems is another key area of research. While traditional methods often use bases like sodium acetate (B1210297) in acetic acid, modern approaches explore the use of ionic liquids and heterogeneous catalysts. researchgate.net For example, a one-pot process using copper(II) tetrafluoroborate (B81430) and iodine in acetonitrile (B52724) has been developed for the selective nitration of styrenes to β-nitrostyrenes. unirioja.es Adapting such a method for the direct conversion of 3,4-dibenzyloxystyrene would represent a significant advancement.

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Route | Catalyst/Reagent | Solvent | Key Advantages |

| Traditional Henry Reaction | Ammonium Acetate | Acetic Acid | Well-established, readily available reagents |

| WELAN-Catalyzed Henry Reaction | Water Extract of Leaf Ash of Neem | Water | Environmentally friendly, room temperature, no toxic additives |

| Solvent-Free Henry Reaction | Polymer-Supported BEMP | None | Reduced waste, good yields |

| Ionic Liquid-Mediated Synthesis | Ionic Liquid | Ionic Liquid | Potential for catalyst recycling, unique reactivity |

| Direct Nitration of Styrene (B11656) | Cu(BF₄)₂ / I₂ | Acetonitrile | One-pot synthesis from the corresponding styrene |

Exploration of Novel Chemical Transformations and Reaction Pathways

The electron-deficient double bond in this compound makes it a versatile substrate for a variety of chemical transformations. Future research will likely focus on exploring novel reactions and expanding its synthetic utility.

Asymmetric Catalysis: A significant area of interest is the use of this compound in asymmetric synthesis. Organocatalysis has emerged as a powerful tool for the enantioselective Michael addition of aldehydes and other nucleophiles to β-nitrostyrenes, leading to the formation of chiral γ-nitroaldehydes. acs.org The bulky benzyloxy groups may offer unique stereocontrol in such reactions. Furthermore, asymmetric NHC-catalyzed additions of enals to nitroalkenes can be controlled to favor specific stereoisomers, providing access to valuable chiral building blocks. nih.gov

Photocatalysis and Radical Reactions: Visible-light photocatalysis offers a sustainable approach to activate β-nitrostyrenes for novel transformations. researchgate.net For instance, photocatalyst-free, visible-light-mediated denitrative arylation/sulfonylation of β-nitrostyrenes has been developed. researchgate.net The application of such methods to this compound could lead to the synthesis of complex, highly substituted styrene derivatives. Additionally, radical additions to β-nitrostyrenes can be initiated under mild conditions, allowing for the formation of new carbon-carbon bonds. researchgate.net

Cycloaddition Reactions: β-Nitrostyrenes are known to participate in various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions. nih.govrsc.org The reaction of this compound with various dienes and 1,3-dipoles could provide access to a wide range of complex heterocyclic and carbocyclic structures. The electronic nature of the dibenzyloxy-substituted aromatic ring can influence the reactivity and selectivity of these cycloadditions.

Denitrative Cross-Coupling: Denitrative cross-coupling reactions of nitrostyrenes provide a pathway to disubstituted alkenes. mdpi.com This transformation involves the replacement of the nitro group with another functional group, offering a powerful tool for molecular diversification. Investigating the scope of this reaction with this compound and various coupling partners will be a fruitful area of future research.

In-depth Mechanistic Elucidation of Complex Organic Reactions

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The reactivity of this compound provides a platform for detailed mechanistic studies.

Kinetic Studies: Kinetic analysis of reactions involving this compound can provide valuable insights into the reaction pathways. For example, kinetic studies of Michael-type reactions of substituted β-nitrostyrenes have revealed the presence of both catalyzed and uncatalyzed routes and have led to the proposal of six-membered cyclic transition states. acs.orgnih.gov Similar studies on the reactions of this compound would help in understanding the role of the bulky benzyloxy groups on the reaction rates and mechanism.

Intermediate Trapping and Characterization: The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms. Techniques such as NMR spectroscopy and mass spectrometry can be employed to monitor reactions and identify transient species. mdpi.com For instance, in the organocatalyzed Michael addition of diethyl malonate to β-nitrostyrene, an unusual adduct between the catalyst and nitrostyrene (B7858105) was identified as the true catalytic species. mdpi.com

Stereochemical Investigations: The stereochemical outcome of reactions involving this compound is of great interest. Understanding the factors that control diastereoselectivity and enantioselectivity is essential for the development of asymmetric transformations. For example, the study of the Diels-Alder reaction of β-fluoro-β-nitrostyrenes has provided insights into the stereochemical course of the reaction. nih.gov

Application of Emerging Analytical and Spectroscopic Techniques

The unambiguous characterization of this compound and its reaction products requires the use of advanced analytical and spectroscopic techniques.

Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is essential for routine characterization, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for the complete and unambiguous assignment of complex structures. researchgate.net These techniques are particularly useful for molecules like this compound, which contains multiple aromatic and benzylic protons with similar chemical shifts. In complex reaction mixtures, these advanced NMR methods can help in identifying minor products and intermediates. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of molecules with high accuracy. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to analyze the products of reactions involving this compound. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal technique for analyzing complex reaction mixtures and monitoring reaction progress. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. Obtaining a crystal structure of this compound would confirm its trans configuration and provide valuable information about its solid-state conformation. This technique is also crucial for determining the absolute stereochemistry of chiral products derived from this compound.

Integration of Computational Chemistry in Rational Synthetic Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and aiding in the rational design of new reactions and catalysts.

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. researchgate.net This information is crucial for understanding reaction mechanisms and predicting the feasibility of new transformations. For example, DFT studies have been used to investigate the mechanism of the [3+2] cycloaddition reactions of β-nitrostyrenes, explaining the observed reactivity and selectivity. rsc.orgrsc.org Similar computational studies on reactions involving this compound could provide a detailed understanding of the electronic and steric effects of the dibenzyloxy substituents.

Molecular Docking and Virtual Screening: In the context of medicinal chemistry, computational tools like molecular docking and virtual screening can be used to predict the binding of this compound and its derivatives to biological targets. nih.gov This can guide the rational design of new molecules with potential therapeutic applications. For instance, derivatives of 3,4-dimethoxy-β-nitrostyrene have been studied as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B) through molecular docking simulations.

Predictive Modeling for Reaction Optimization: Computational models can be developed to predict the outcome of reactions under different conditions, thereby accelerating the optimization of synthetic protocols. By combining experimental data with computational chemistry, it is possible to build models that can guide the selection of catalysts, solvents, and reaction temperatures for achieving high yields and selectivities in the synthesis and transformation of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dibenzyloxy-trans-beta-nitrostyrene, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via a Henry reaction between 3,4-dibenzyloxybenzaldehyde and nitromethane under basic conditions (e.g., ammonium acetate in ethanol). Trans-selectivity is achieved by controlling reaction temperature (≤40°C) and using polar aprotic solvents (e.g., DMF) to stabilize the transition state . Stereochemical purity is confirmed via -NMR coupling constants () and HPLC using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : FT-IR (nitro group stretch at ~1520 cm), -NMR (distinct shifts for benzyloxy carbons at δ 70–75 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Impurity profiling via GC-MS is recommended for volatile byproducts .

Q. How does the benzyloxy substitution pattern influence the compound’s stability under ambient conditions?

- Methodological Answer : The 3,4-dibenzyloxy groups enhance steric protection of the nitrovinyl moiety, reducing photodegradation. Stability testing via accelerated aging (40°C/75% RH for 14 days) with periodic HPLC analysis is advised. Store in amber vials under inert gas (argon) at –20°C to mitigate hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gap) and nitro group charge distribution. Solvent effects (e.g., dichloromethane) are modeled using the Polarizable Continuum Model (PCM). Compare computed IR spectra with experimental data to validate accuracy .

Q. How can researchers resolve contradictions in reported reaction yields for nitrovinyl intermediates?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., cis-isomer formation or nitro reduction). Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like base strength (e.g., KCO vs. DBU) and reaction time. Monitor intermediates by TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. What mechanistic insights explain the compound’s reactivity in Michael addition reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the beta-carbon for nucleophilic attack. Kinetic studies (e.g., using thiourea catalysts) reveal a two-step mechanism: initial nucleophilic addition followed by proton transfer. Isotopic labeling (-nitro) and -NMR kinetic profiling can differentiate rate-determining steps .

Q. How do benzyloxy substituents affect the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : The lipophilic benzyloxy groups reduce aqueous solubility but enhance compatibility with organic solvents (e.g., dichloromethane, THF). Quantify via shake-flask method: saturate solvents at 25°C, filter, and analyze by UV-vis spectroscopy (calibration curve at λ ~300 nm) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting spectral data for this compound across studies?

- Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects (CDCl vs. DMSO-d) or residual acid/base impurities. Cross-validate using standardized conditions (e.g., 500 MHz NMR, CDCl with 0.03% TMS) and compare with NIST reference spectra .

Q. What strategies validate the absence of cis-isomer contamination in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.